Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate
Overview
Description
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is a chemical compound with a complex structure that includes an ethyl ester, an amino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate. The final step involves the reaction of ethyl 3-aminobenzoate with 1-methylpiperidine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of nitro groups will produce amino derivatives.
Scientific Research Applications
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the piperidine ring.
Ethyl 3-nitrobenzoate: Similar structure but contains a nitro group instead of an amino group.
1-Methylpiperidine: Contains the piperidine ring but lacks the benzoate moiety.
Uniqueness
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to the presence of both the ethyl ester and the piperidine ring, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
ethyl 3-amino-4-[(1-methylpiperidin-4-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-15(19)11-4-5-14(13(16)10-11)17-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJVQIHOAQJTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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